![molecular formula C5H9ClN4O2 B1431731 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride CAS No. 1421602-82-5](/img/structure/B1431731.png)
2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
Overview
Description
“2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1421602-82-5 . It has a molecular weight of 192.6 . The IUPAC name for this compound is 2-(4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride” is 1S/C5H8N4O2.ClH/c6-1-2-8-4-5(3-7-8)9(10)11;/h3-4H,1-2,6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride” can be used in the synthesis of various heterocyclic compounds . Heterocyclic compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Therapeutic Potential
Compounds containing a pyrazole moiety, like “2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride”, have shown a broad range of chemical and biological properties . They have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Potential
Some derivatives of pyrazole have shown good antimicrobial potential . This suggests that “2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride” could potentially be used in the development of new antimicrobial agents .
Antitumor Potential
Certain pyrazole derivatives have demonstrated antitumor potential against different cell lines . This indicates that “2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride” could be explored for its potential use in cancer treatment .
Preparation of Dihydropyrrolopyrazinones
“2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride” may be used in the preparation of dihydropyrrolopyrazinones . These compounds could have potential applications in medicinal chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, suggesting that this compound may have a broad range of effects .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
2-(4-nitropyrazol-1-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-1-2-8-4-5(3-7-8)9(10)11;/h3-4H,1-2,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNXDJFXYSHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride | |
CAS RN |
1421602-82-5 | |
Record name | 1H-Pyrazole-1-ethanamine, 4-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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